Cotarnine's In Vitro Antiproliferative Potency is Quantifiably Distinct from Noscapine, Defining Its Role as a Negative Control
Cotarnine exhibits significantly weaker antiproliferative activity than its parent compound, noscapine, against 4T1 mammary carcinoma tumor cells. This quantified difference is fundamental for selecting Cotarnine as an appropriate scaffold for evaluating potency gains in derivative synthesis [1].
| Evidence Dimension | Antiproliferative activity (In vitro cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 575.3 μM |
| Comparator Or Baseline | Noscapine, IC50 = 215.5 μM |
| Quantified Difference | Cotarnine is 2.7-fold less potent than noscapine |
| Conditions | 4T1 mammary carcinoma tumor cell line; MTT assay after 48 h exposure |
Why This Matters
This establishes Cotarnine as a low-potency baseline, enabling researchers to quantitatively measure the improvement factor (e.g., 10.6-fold for the 10i derivative) achieved through specific chemical modifications at the 6-position.
- [1] Davarzani, Z., et al. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 2023, 8(49), 46555–46567. View Source
